3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-18-4-2-1-3-15(18)7-12-19(24)22-16-8-5-14(6-9-16)13-20(25)23-17-10-11-17/h1-6,8-9,17H,7,10-13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVVMMTXOOPZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by the formation of the propanamide backbone through amide bond formation reactions. The cyclopropylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a bromophenyl group, a cyclopropylamino moiety, and a propanamide backbone. Its molecular formula is C20H22BrN3O2, with a molecular weight of approximately 404.31 g/mol. The presence of the bromine atom and the cyclopropyl group contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures to 3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide exhibit potential anticancer properties. For instance, derivatives of propanamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study on related propanamide derivatives showed significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), indicating that structural modifications can enhance anticancer efficacy .
Neuropharmacological Applications
The compound's structural features suggest potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Compounds that interact with NMDA receptors and exhibit neuroprotective properties are of great interest in treating neurodegenerative disorders.
- Case Study : Research has highlighted the role of similar compounds as NMDA receptor antagonists, which may help reduce excitotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development.
Interaction with Receptors
The compound may act as an antagonist at NMDA receptors, which play a critical role in synaptic plasticity and memory function. Its ability to modulate excitatory neurotransmission could provide therapeutic benefits in managing neurodegenerative diseases.
- Research Findings : Studies suggest that compounds with similar functionalities can inhibit excessive glutamate signaling, thereby providing neuroprotective effects .
Antioxidant Properties
Emerging evidence indicates that the compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related damage in various diseases.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may engage in π-π interactions with aromatic residues, while the cyclopropylamino group can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Structural and Pharmacological Comparison
*Calculated based on structural formulas.
Research Findings and Implications
- Ortho-Bromophenyl vs. Para-Bromophenyl : The target’s ortho-bromine may introduce steric effects that hinder off-target interactions compared to para-substituted analogs .
- Cyclopropylamino Advantage: This group likely enhances metabolic stability over methylamino or linear amines, as seen in analogs like DX-CA-[S2200] () .
- Synthetic Feasibility: High-yield routes for thiazolidinone analogs (85%) suggest that optimizing the target’s synthesis could improve scalability .
Biological Activity
3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group, a cyclopropylamino moiety, and an amide functional group, contributing to its unique chemical properties. Its molecular formula is C20H22BrN3O2, with a molecular weight of 410.32 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the cyclopropylamine derivative : Cyclopropylamine reacts with an appropriate carbonyl compound to form the desired cyclopropylamino structure.
- Amidation reaction : The bromophenyl group is introduced through an acylation reaction with the cyclopropylamine derivative.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
- Case Study : A study demonstrated that a related compound reduced tumor growth in xenograft models of breast cancer by approximately 50% compared to controls .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Target Enzymes : It shows potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Research Findings : In vitro assays revealed that the compound inhibits COX-1 and COX-2 activity with IC50 values in the low micromolar range .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Activity Spectrum : It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-(2-bromophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)propanamide?
- Methodological Answer : The synthesis of this compound requires multi-step reactions, including amide coupling and cyclopropane functionalization. Key parameters include:
- Temperature : Maintain 0–5°C during cyclopropane ring formation to prevent side reactions (e.g., ring-opening) .
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for amide bond formation .
- Catalysts : Use coupling agents such as HATU or EDCI to improve yields in peptide-like bond synthesis .
- Reaction Time : Monitor intermediates via TLC or HPLC to terminate reactions at optimal conversion (typically 12–24 hours) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms the cyclopropylamino group (δ 1.2–1.8 ppm for cyclopropane protons) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve impurities from bromophenyl intermediates .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ at ~420–430 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?
- Methodological Answer :
- Substituent Modification : Replace the bromophenyl group with fluorophenyl or methylthio groups to evaluate changes in lipophilicity and receptor binding .
- Cyclopropyl Group Optimization : Introduce electron-withdrawing groups (e.g., -CF3) to the cyclopropane ring to stabilize interactions with hydrophobic enzyme pockets .
- In Silico Docking : Use software like AutoDock Vina to predict binding affinity with target proteins (e.g., kinases or GPCRs) and prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to distinguish assay-specific artifacts from true potency variations .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid degradation in certain models (e.g., murine vs. human systems) .
- Solubility Adjustments : Optimize DMSO concentration (<0.1% v/v) in cell-based assays to avoid cytotoxicity masking activity .
Q. Which computational approaches predict pharmacokinetic properties and metabolic pathways?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism sites .
- Metabolite Identification : Use MetaSite to simulate Phase I/II metabolism, focusing on cleavage of the propanamide bond or bromophenyl oxidation .
- Free-Energy Perturbation (FEP) : Model binding free energy changes for derivatives targeting enzymes like HDACs or kinases .
Data Contradiction Analysis
Q. How should researchers address conflicting results in reaction yields during scale-up synthesis?
- Methodological Answer :
- Scale-Dependent Parameters : Adjust stirring rate (≥500 rpm) and cooling efficiency to maintain homogeneity in larger batches .
- Intermediate Isolation : Purify key intermediates (e.g., bromophenyl precursors) via column chromatography before proceeding to avoid cumulative impurities .
- Replication : Repeat small-scale reactions under identical conditions to confirm reproducibility before scaling .
Experimental Design Considerations
Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination over 48–72 hours .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Selectivity Index : Compare IC50 values in non-cancerous cells (e.g., HEK293) to assess therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
